DFTamP1

Antimicrobial peptides MRSA USA300

DFTamP1 (CAS 2415653-64-2) is a synthetic antimicrobial peptide engineered via database filtering technology to specifically combat MRSA, including the USA300 strain. Its unique high-hydrophobicity, low-cationicity design circumvents the charge-based resistance mechanisms that limit natural cationic AMPs. With a rapid 60-minute killing profile and validated NMR structure, it serves as an irreplaceable benchmark for anti-MRSA screening, SAR studies, and membrane-targeting research workflows. Bulk & custom synthesis inquiries welcome.

Molecular Formula C64H118N14O16
Molecular Weight 1339.7 g/mol
Cat. No. B12387175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDFTamP1
Molecular FormulaC64H118N14O16
Molecular Weight1339.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CN
InChIInChI=1S/C64H118N14O16/c1-33(2)21-42(54(83)67-30-53(82)68-41(19-17-18-20-65)55(84)71-46(25-37(9)10)59(88)76-49(64(93)94)28-40(15)16)70-57(86)44(23-35(5)6)74-62(91)50(31-79)78-61(90)48(27-39(13)14)73-58(87)45(24-36(7)8)75-63(92)51(32-80)77-60(89)47(26-38(11)12)72-56(85)43(22-34(3)4)69-52(81)29-66/h33-51,79-80H,17-32,65-66H2,1-16H3,(H,67,83)(H,68,82)(H,69,81)(H,70,86)(H,71,84)(H,72,85)(H,73,87)(H,74,91)(H,75,92)(H,76,88)(H,77,89)(H,78,90)(H,93,94)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1
InChIKeyDGIRMRVWWUGRLE-LFOOZZFTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DFTamP1: Ab Initio-Designed Anti-MRSA Peptide with Quantified Physicochemical Differentiation


DFTamP1 is a synthetic antimicrobial peptide (AMP) derived via database filtering technology (DFT) that optimizes parameters such as amino acid composition, hydrophobicity, and net charge from the Antimicrobial Peptide Database [1]. Unlike classic cationic AMPs, DFTamP1 features a short, leucine-rich sequence (61.5% leucine content) with high hydrophobicity but low cationicity, a molecular signature engineered specifically to combat methicillin-resistant Staphylococcus aureus (MRSA) strains that deploy positively charged surface moieties as a resistance mechanism [2][3]. The compound exhibits a minimum inhibitory concentration (MIC) of 3.1 µM against the clinically relevant community-associated MRSA strain USA300 and kills bacterial populations within 60 minutes in vitro [3].

Why In-Class Antimicrobial Peptides Cannot Substitute for DFTamP1: Evidence from Physicochemical and Functional Divergence


Generic substitution with conventional cationic antimicrobial peptides (e.g., magainins, cecropins, or natural temporins) is not scientifically justifiable for applications requiring DFTamP1. The compound's design is predicated on a counterintuitive profile—high hydrophobicity paired with low cationicity—that directly opposes the structural paradigm of most naturally occurring AMPs, which rely on net positive charges (+1 to +7) to interact with anionic bacterial membranes [1]. DFTamP1's broad hydrophobic surface, resolved by NMR spectroscopy, provides a distinct mechanism of action that circumvents the charge-based resistance strategies deployed by MRSA [2]. Furthermore, the peptide's engineered leucine density (61.5%) is substantially higher than that of natural temporins, a compositional divergence that directly influences membrane insertion depth and bactericidal kinetics [3]. Consequently, substitution with an unoptimized analog—even one sharing similar nominal activity—would compromise the targeted anti-MRSA potency, kinetic profile, and resistance evasion that define DFTamP1's utility in research and drug discovery workflows.

DFTamP1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Superior Anti-MRSA USA300 Potency: DFTamP1 vs. Natural Temporin-1CEb

DFTamP1 demonstrates a 5.2-fold lower minimum inhibitory concentration (MIC) against S. aureus compared to the natural frog skin peptide temporin-1CEb. Specifically, DFTamP1 inhibits the clinically relevant community-associated MRSA strain USA300 at 3.1 µM [1], whereas temporin-1CEb exhibits an MIC of 16 µM against S. aureus . This differential is particularly meaningful given that temporin-1CEb is often used as a benchmark for natural AMP activity.

Antimicrobial peptides MRSA USA300 MIC Potency

Unique Leucine-Rich Composition: Quantified Divergence from Natural Temporin Scaffolds

DFTamP1 contains 61.5% leucine residues by composition, a value that significantly exceeds the leucine content of any natural temporin peptide in the supporting dataset [1]. This elevated leucine density is a direct outcome of the database filtering design algorithm and is structurally linked to the peptide's broad hydrophobic surface, which facilitates deeper membrane penetration in MRSA [2]. Natural temporins, by contrast, exhibit lower and variable leucine content, resulting in divergent membrane interaction dynamics.

Peptide engineering Amino acid composition Leucine content Structure-activity relationship

Low Cationicity Design: Quantitative Divergence from Classic Cationic AMPs

DFTamP1 is engineered with high hydrophobicity but low cationicity, a deliberate departure from the classic cationic AMP archetype (which typically possesses a net charge of +1 to +7 and ~50% hydrophobic content) [1]. This inversion of the conventional AMP physicochemical profile is central to its anti-MRSA efficacy, as it circumvents the positively charged surface moieties that MRSA deploys as a resistance mechanism [2]. While exact net charge and hydrophobicity values are not disclosed in the primary characterization paper, the qualitative distinction is emphasized as a key design feature supported by NMR structural data revealing a broad hydrophobic surface.

AMP design Cationicity Hydrophobicity MRSA resistance Physicochemical profiling

Rapid Bactericidal Kinetics: DFTamP1 Kills MRSA USA300 Within 60 Minutes

DFTamP1 exhibits rapid bactericidal activity, killing community-associated MRSA USA300 within 60 minutes at a concentration of 2× MIC [1]. This rapid kill time is comparable to the membrane-active lipopeptide antibiotic daptomycin and is consistent with a membrane-disruptive mechanism [2]. While many AMPs require longer exposure times or higher multiples of MIC to achieve complete killing, DFTamP1's 60-minute efficacy at 2× MIC underscores its potential for applications requiring fast bacterial clearance.

Bactericidal kinetics Time-kill assay MRSA USA300 Membrane disruption

Membrane Permeation Activity Comparable to Daptomycin: Supporting Evidence for Mechanism

DFTamP1 targets bacterial membranes with antimicrobial activity and membrane permeation ability similar to daptomycin, a clinically used lipopeptide antibiotic [1]. In flow cytometry experiments using propidium iodide as a membrane impermeant dye, DFTamP1 induced rapid membrane permeabilization in MRSA USA300, confirming its membrane-active mechanism [2]. This functional similarity to daptomycin—quantified indirectly via propidium iodide uptake—provides a mechanistic benchmark that distinguishes DFTamP1 from AMPs that act via intracellular targets or require longer exposure to compromise membrane integrity.

Membrane permeation Daptomycin Mechanism of action Flow cytometry Propidium iodide

DFTamP1 Priority Application Scenarios Based on Quantified Differentiation Evidence


Anti-MRSA USA300 Potency Screening and Structure-Activity Relationship (SAR) Studies

Due to its low MIC of 3.1 µM against the clinically relevant USA300 strain [1], DFTamP1 serves as an ideal positive control or benchmark compound for high-throughput screening campaigns aimed at identifying novel anti-MRSA agents. Its engineered leucine-rich composition (61.5%) and defined NMR structure [2] provide a well-characterized scaffold for SAR studies exploring the impact of hydrophobicity and amino acid composition on anti-staphylococcal activity.

Mechanistic Studies of Membrane-Targeting Antimicrobials and Resistance Evasion

DFTamP1's broad hydrophobic surface and membrane permeation activity—comparable to daptomycin [3]—make it a valuable tool for investigating membrane disruption mechanisms in MRSA. Researchers studying how bacteria modify surface charge to resist cationic AMPs can employ DFTamP1 as a non-cationic comparator to elucidate resistance pathways and validate membrane-targeting hypotheses.

Bactericidal Kinetics and Time-Kill Assay Development

With a 60-minute killing time at 2× MIC against MRSA USA300 [4], DFTamP1 is well-suited for time-resolved bactericidal assays. Its rapid action enables precise kinetic measurements in flow cytometry or plate-based assays, supporting research on antibiotic pharmacodynamics and the development of fast-acting antimicrobial formulations.

Template for Database-Driven Peptide Design and Small Molecule Mimicry

DFTamP1 was the first anti-MRSA peptide generated using database filtering technology [5]. It therefore represents a foundational template for computational peptide design workflows, including the development of small molecule mimics [6]. Research groups engaged in in silico AMP optimization or the synthesis of peptidomimetics can leverage DFTamP1's validated physicochemical parameters as a starting point for iterative design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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